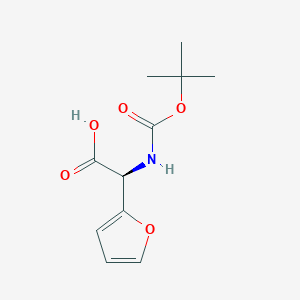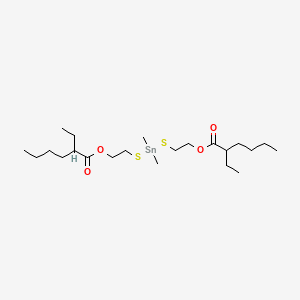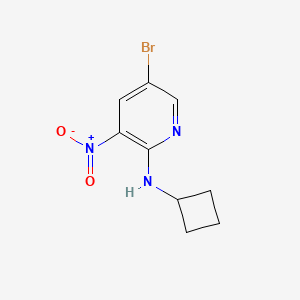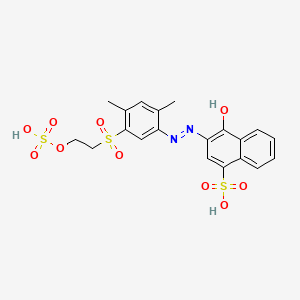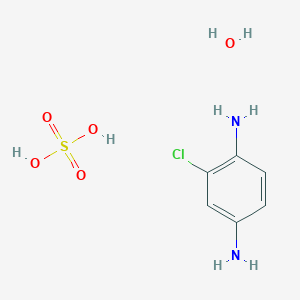
2-Chloro-p-phenylenediamine sulfate N-hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-p-phenylenediamine sulfate N-hydrate: is an organic compound with the molecular formula ClC6H3(NH2)2·H2SO4 . It is a white crystalline solid that is slightly soluble in water and some organic solvents like alcohols and ketones . This compound is primarily used as an intermediate in the dye and pigment industry .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The p-phenylenediamine is reacted with to introduce the chlorine atom at the para position.
Sulfonation: The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is typically carried out in batch reactors where the reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the final product in high purity.
化学反应分析
Types of Reactions:
Oxidation: 2-Chloro-p-phenylenediamine sulfate N-hydrate can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Biology:
Medicine:
- Investigated for potential use in pharmaceutical formulations due to its unique chemical properties .
Industry:
作用机制
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution and oxidation-reduction reactions.
- It interacts with various molecular targets, including enzymes and receptors , altering their activity and function .
Molecular Targets and Pathways:
- Targets include cytochrome P450 enzymes and oxidative stress pathways .
- It can modulate the activity of these enzymes, leading to changes in metabolic processes .
相似化合物的比较
- 2-Chloro-1,4-diaminobenzene sulfate
- 2-Chloro-1,4-phenylenediamine sulfate
- 2-Chloro-1,4-benzenediamine sulfate
Comparison:
属性
分子式 |
C6H11ClN2O5S |
|---|---|
分子量 |
258.68 g/mol |
IUPAC 名称 |
2-chlorobenzene-1,4-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C6H7ClN2.H2O4S.H2O/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4;/h1-3H,8-9H2;(H2,1,2,3,4);1H2 |
InChI 键 |
HHEJDBUXHPUYLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)Cl)N.O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




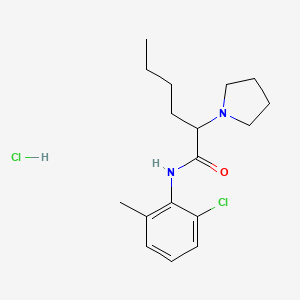
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
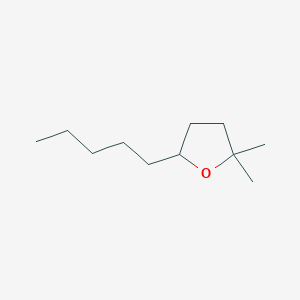
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

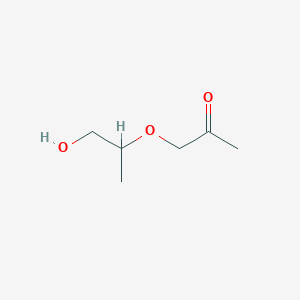
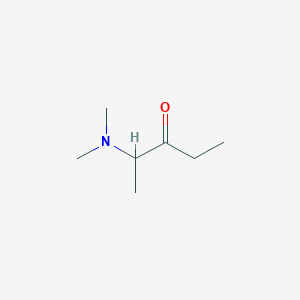
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
